molecular formula C10H8N2O B1361161 5-phenyl-1H-pyrazin-2-one CAS No. 25844-72-8

5-phenyl-1H-pyrazin-2-one

Cat. No. B1361161
CAS RN: 25844-72-8
M. Wt: 172.18 g/mol
InChI Key: BMGVFXUMEAYBAO-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

The physical and chemical properties of 5-phenyl-1H-pyrazin-2-one include a molecular weight of 172.18 g/mol and a density of 1.2g/cm3 . The boiling point is 473.4ºC at 760mmHg .

Scientific Research Applications

Cancer Research

5-phenyl-1H-pyrazin-2-one derivatives have been synthesized and studied for their potential in cancer treatment. For example, a study by Lv et al. (2012) synthesized 5-benzyl-2-phenylpyrazolo[1,5-a]pyrazin-4,6(5H,7H)-dione derivatives. These compounds, particularly one named 5j, showed selective inhibition of H322 lung cancer cells by inducing apoptosis, especially in cells containing a mutated p53 gene (Lv et al., 2012). Another study by Zheng et al. (2011) synthesized pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives, showing inhibition of growth in A549 and H322 lung cancer cells (Zheng et al., 2011).

Antibacterial and Antioxidant Properties

Compounds derived from 5-phenyl-1H-pyrazin-2-one have shown promise in antibacterial and antioxidant applications. A study by Kitawat and Singh (2014) developed novel substituted 2-pyrazoline derivatives with pyrazine moieties, which demonstrated significant antibacterial activities against various strains and antioxidant activities as assessed by a DPPH free radical method (Kitawat & Singh, 2014).

Antimycobacterial Activity

5-phenyl-1H-pyrazin-2-one derivatives have also been studied for their activity against mycobacterial infections. Zítko et al. (2013) synthesized 5-chloro-N-phenylpyrazine-2-carboxamides with varying substituents and tested them against Mycobacterium tuberculosis and other strains. Many of these compounds showed significant activity against M. tuberculosis (Zítko et al., 2013).

Spectroscopic Analysis

Studies involving 5-phenyl-1H-pyrazin-2-one derivatives have also focused on spectroscopic properties, contributing to advancements in chemical analysis techniques. For instance, Zheng et al. (2011) investigated the fluorescent properties of pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives, offering insights into UV-vis absorption and fluorescence spectroscopy (Zheng et al., 2011).

Structural and Theoretical Studies

Research into the structure and theory of 5-phenyl-1H-pyrazin-2-one derivatives is also ongoing. Studies like that by Viveka et al. (2016), which focused on 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, a related compound, provided valuable information on molecular structure, spectroscopy, and theoretical models (Viveka et al., 2016).

properties

IUPAC Name

5-phenyl-1H-pyrazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O/c13-10-7-11-9(6-12-10)8-4-2-1-3-5-8/h1-7H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMGVFXUMEAYBAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CNC(=O)C=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70344721
Record name 5-phenyl-1H-pyrazin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70344721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-phenyl-1H-pyrazin-2-one

CAS RN

25844-72-8
Record name 5-phenyl-1H-pyrazin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70344721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a mixture of glycine amide hydrochloride (0.73 g), methanol (6.0 mL) and water (1.5 mL) were added a 12.5M aqueous sodium hydroxide solution (0.80 mL) and a solution of sodium hydroxide (0.26 g) in methanol (3.0 mL) at −30° C. Then, a solution of oxo(phenyl)acetaldehyde (1.0 g) in methanol (5.0 mL) was added, and the mixture was stirred at −20° C. for 2 hr and at room temperature for 1 hr. The reaction mixture was neutralized with acetic acid, and the resulting solid was collected by filtration and washed with water to give the title compound (0.86 g).
Quantity
0.73 g
Type
reactant
Reaction Step One
Name
Quantity
1.5 mL
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
0.8 mL
Type
reactant
Reaction Step Two
Quantity
0.26 g
Type
reactant
Reaction Step Three
Quantity
1 g
Type
reactant
Reaction Step Four
Quantity
5 mL
Type
solvent
Reaction Step Four
Quantity
3 mL
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
I Adam, D Orain, P Meier - Synlett, 2004 - thieme-connect.com
Convenient syntheses of 1H-pyrazin-2-ones and 2-aminopyrazines are described. By coupling Boc-protected amino acids with α-amino ketones or with amino alcohols and subsequent …
Number of citations: 18 www.thieme-connect.com
C Brullo, C Villa, B Tasso, E Russo… - International journal of …, 2021 - mdpi.com
In the past few years, Bruton’s tyrosine Kinase (Btk) has emerged as new target in medicinal chemistry. Since approval of ibrutinib in 2013 for treatment of different hematological …
Number of citations: 33 www.mdpi.com
S Berthel, F Firooznia, D Fishlock, JB Hong, Y Lou… - USA 20100222325 A, 2010
Number of citations: 2
НД ДЬЮДНИ, Я ЛОУ, ЭБ ШОГРЕН, М СОТ… - 2014 - elibrary.ru
… SUBSTANCE: present invention relates to organic chemistry and specifically to 5-phenyl-1H-pyrazin-2-one derivatives of general formula II or pharmaceutically acceptable salts thereof, …
Number of citations: 0 elibrary.ru

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